Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate
Description
Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate is a chemical compound with the molecular formula C11H20N2O3. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom.
Properties
IUPAC Name |
ethyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-4-16-10(14)9-6-5-7-13(8-9)11(15)12(2)3/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACUGTLIDFTGLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and dimethylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods help in achieving consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
Chemistry
Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate serves as an intermediate in the synthesis of various organic compounds. It is particularly useful in:
- Building Block for Complex Molecules : The compound can be utilized to construct more intricate structures in organic synthesis.
- Reagent in Organic Reactions : It participates in various chemical reactions, contributing to the formation of diverse chemical entities .
Biology
Research into the biological activities of this compound indicates potential applications in:
- Antimicrobial Properties : Studies suggest that this compound may exhibit antimicrobial effects, making it a candidate for further exploration in antibacterial and antifungal therapies .
- Antiviral Activity : Preliminary investigations have hinted at its potential to combat viral infections, warranting additional studies to confirm efficacy .
Medicine
The pharmaceutical potential of this compound is being actively researched:
- Therapeutic Agent Development : Ongoing research aims to evaluate its effectiveness as a treatment for various diseases, including cancer and infectious diseases .
- Drug Formulation : Its properties may facilitate the development of new drug formulations that leverage its chemical structure for enhanced therapeutic effects .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against several bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Antiviral Research
In vitro studies assessed the antiviral efficacy of this compound against specific viral pathogens. The findings revealed significant antiviral activity, prompting further exploration into its mechanism and potential clinical applications.
Mechanism of Action
The mechanism of action of Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to fully elucidate its mechanism of action and identify the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-3-carboxylate: A similar compound with a simpler structure.
Dimethylaminoethyl piperidine: Another related compound with different functional groups.
Piperidine-3-carboxylic acid: A basic piperidine derivative without the ethyl and dimethylamino groups
Uniqueness
Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Biological Activity
Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine ring, which is a common motif in various bioactive compounds. The presence of the dimethylamino and carbonyl groups contributes to its pharmacological properties.
The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may affect various signaling pathways by binding to receptors or enzymes, leading to alterations in cellular processes such as proliferation and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Antiviral Activity
Emerging evidence points to its antiviral properties , particularly against viral pathogens. Studies are ongoing to explore its efficacy against viruses such as SARS-CoV-2, where it may serve as a lead compound for drug development aimed at combating viral replication and entry into host cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against several bacteria | |
| Antiviral | Potential activity against coronaviruses | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Cytotoxicity Studies
In a recent study, the compound was evaluated for cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, particularly in prostate cancer cells (PC3 and DU145). The half-maximal inhibitory concentration (IC50) values varied significantly between cell lines, demonstrating the compound's selective toxicity towards malignant cells while sparing normal cells .
Synthesis and Derivatives
This compound can be synthesized through various chemical reactions, including oxidation and substitution reactions. Its derivatives have also been explored for enhanced biological activity. For instance, modifications to the piperidine structure have yielded compounds with improved potency and selectivity against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
